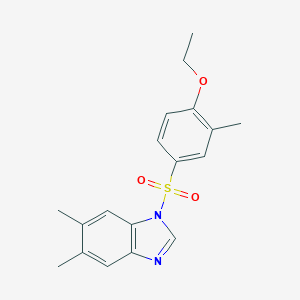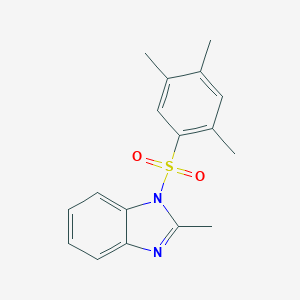
1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzimidazole core substituted with ethoxy, methyl, and sulfonyl groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. A common route includes:
Nitration and Reduction: Starting with 4-ethoxy-3-methylbenzene, nitration followed by reduction yields 4-ethoxy-3-methylaniline.
Sulfonylation: The aniline derivative undergoes sulfonylation using sulfonyl chloride to form the sulfonamide.
Cyclization: The sulfonamide is then cyclized with o-phenylenediamine under acidic conditions to form the benzimidazole core.
Methylation: Finally, methylation of the benzimidazole ring completes the synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of 4-ethoxy-3-methylbenzoic acid.
Reduction: Formation of 1-(4-ethoxy-3-methylphenyl)thio-5,6-dimethylbenzimidazole.
Substitution: Formation of halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has a wide range of applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
- 1-(4-Ethylphenyl)sulfonyl-5,6-dimethylbenzimidazole
- 1-(4-Chlorophenyl)sulfonyl-5,6-dimethylbenzimidazole
Uniqueness: 1-(4-Ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole stands out due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The combination of ethoxy and methyl groups provides a unique steric and electronic environment, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-5-23-18-7-6-15(8-14(18)4)24(21,22)20-11-19-16-9-12(2)13(3)10-17(16)20/h6-11H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDVYFWYGQOTIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-Chloro-2-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B369164.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B369170.png)






![1-(3-Chloro-2-methylphenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B369189.png)
